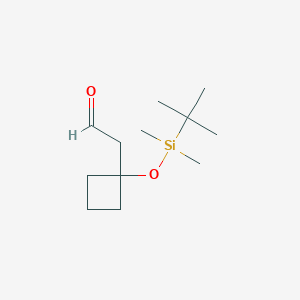
2-(1-(叔丁基二甲基硅氧基)环丁基)乙醛
概述
描述
2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is a versatile organic compound widely used in synthetic organic chemistry. It is known for its role as a reagent in various stereocontrolled reactions, particularly in the synthesis of complex molecules. The compound features a cyclobutyl ring substituted with a tert-butyldimethylsilyloxy group and an acetaldehyde moiety, making it a valuable intermediate in the preparation of diverse chemical entities.
科学研究应用
2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is used in a wide range of scientific research applications, including:
Synthetic Organic Chemistry: As a reagent in the synthesis of complex molecules, including natural products and pharmaceuticals.
Glycobiology: In the stereocontrolled production of erythrose and other sugars.
Total Synthesis: In the total synthesis of compounds such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A.
Material Science: As a building block in the synthesis of novel materials with unique properties.
安全和危害
2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is a flammable liquid and vapor . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
生化分析
Biochemical Properties
2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is particularly noted for its involvement in aldol reactions, where it can function as both an aldol donor and acceptor . This dual functionality is crucial in the stereocontrolled production of erythrose, a key intermediate in the synthesis of several natural products. The compound’s interactions with enzymes such as aldolases facilitate these reactions, highlighting its importance in synthetic glycobiology.
Cellular Effects
The effects of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses, making it a valuable tool for studying cellular processes.
Molecular Mechanism
At the molecular level, 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in aldol reactions, thereby influencing the production of key intermediates in metabolic pathways . The compound’s ability to act as both an aldol donor and acceptor is central to its mechanism of action, allowing it to participate in a wide range of biochemical reactions. These interactions can lead to changes in gene expression, further highlighting its role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to alter cellular function, emphasizing the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde vary with different dosages in animal models. At lower doses, the compound can effectively modulate metabolic pathways without causing adverse effects . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies. Threshold effects observed in these studies indicate that careful control of dosage is essential to achieve the desired outcomes without causing harm.
Metabolic Pathways
2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into key intermediates . The compound’s role in aldol reactions is particularly noteworthy, as it contributes to the production of erythrose and other important metabolites. These interactions can influence metabolic flux and alter metabolite levels, underscoring the compound’s significance in metabolic studies.
Transport and Distribution
Within cells and tissues, 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in experimental studies.
Subcellular Localization
The subcellular localization of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, making it essential to study its distribution within cells. By understanding its subcellular localization, researchers can gain insights into the compound’s role in cellular processes and optimize its use in biochemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of suitable precursors under controlled conditions.
Introduction of the Tert-Butyldimethylsilyloxy Group: The tert-butyldimethylsilyloxy group is introduced via a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole.
Addition of the Acetaldehyde Moiety: The final step involves the addition of the acetaldehyde group through an aldol reaction or similar carbonyl addition reaction.
Industrial Production Methods
Industrial production methods for 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde involves its ability to act as both an aldol donor and an aldol acceptor in stereocontrolled reactions . This dual functionality allows it to participate in complex reaction pathways, leading to the formation of highly stereoselective products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
Similar Compounds
(Tert-butyldimethylsilyloxy)acetaldehyde: A similar compound with a simpler structure, lacking the cyclobutyl ring.
Cyclobutylacetaldehyde: A compound with a cyclobutyl ring and an acetaldehyde moiety but without the tert-butyldimethylsilyloxy group.
Uniqueness
2-(1-(Tert-butyldimethylsilyloxy)cyclobutyl)acetaldehyde is unique due to its combination of a cyclobutyl ring, a tert-butyldimethylsilyloxy group, and an acetaldehyde moiety. This unique structure allows it to participate in a wide range of stereocontrolled reactions, making it a valuable reagent in synthetic organic chemistry.
属性
IUPAC Name |
2-[1-[tert-butyl(dimethyl)silyl]oxycyclobutyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(9-10-13)7-6-8-12/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHGSTDYJQAXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCC1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939411-89-9 | |
| Record name | 2-{1-[(tert-butyldimethylsilyl)oxy]cyclobutyl}acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)
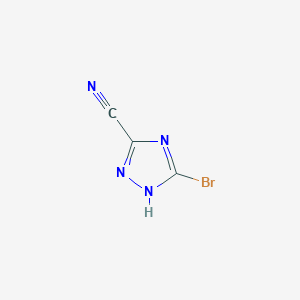
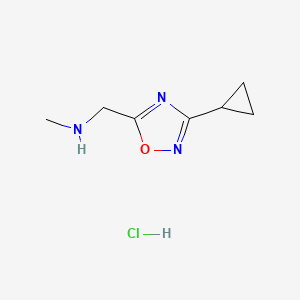
![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1380894.png)
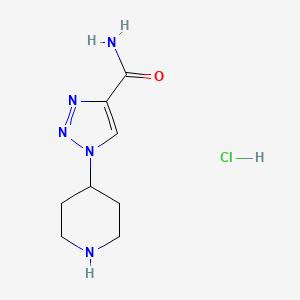

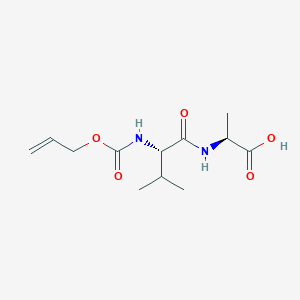
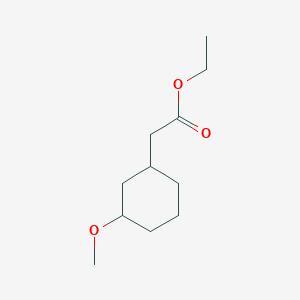
![Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate](/img/structure/B1380901.png)

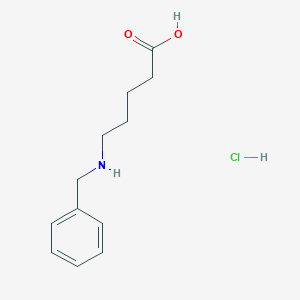
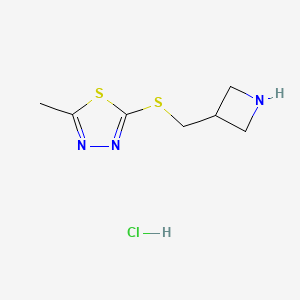
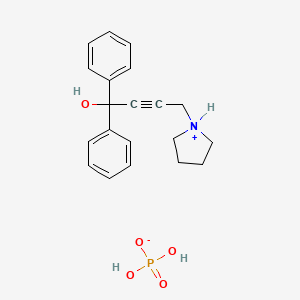
![2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride](/img/structure/B1380910.png)
